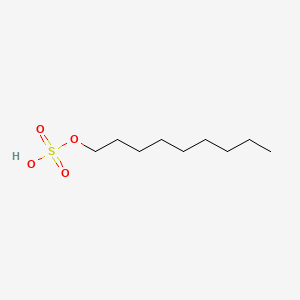

Monononyl sulfate

Description

Structure

3D Structure

Properties

CAS No. |

63283-24-9 |

|---|---|

Molecular Formula |

C9H20O4S |

Molecular Weight |

224.32 g/mol |

IUPAC Name |

nonyl hydrogen sulfate |

InChI |

InChI=1S/C9H20O4S/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H,10,11,12) |

InChI Key |

KETHQOOVMIVLCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Monononyl Sulfate

Esterification Methodologies for Monononyl Sulfate (B86663) Synthesis

Esterification to form monononyl sulfate involves the reaction of 1-nonanol with a suitable sulfating agent. ontosight.ai The core of this transformation is the formation of a sulfate ester bond (C-O-S). Methodologies can be broadly categorized into direct approaches, where the hydroxyl group is reacted in one step, and indirect approaches, which utilize protecting groups to temporarily mask the sulfate moiety during synthesis.

Direct sulfation is the most straightforward method for synthesizing alkyl sulfates like monononyl sulfate. This approach involves the direct reaction of the parent alcohol, 1-nonanol, with a strong sulfating agent. Commonly employed reagents for this purpose include sulfur trioxide (SO₃), concentrated sulfuric acid (H₂SO₄), and chlorosulfonic acid (ClSO₃H). google.comgoogle.com The reaction with sulfuric acid, for instance, results in the formation of the sulfate ester. ontosight.ai

These direct methods are often utilized in industrial-scale production due to their simplicity and the relatively low cost of reagents. However, the high reactivity of these sulfating agents can lead to side reactions and the formation of byproducts, potentially complicating purification. acs.org The strongly acidic conditions can also be incompatible with sensitive substrates. acs.org

To overcome the limitations of direct sulfation, particularly for complex molecules or when high purity is required, indirect synthetic strategies employing protecting groups have been developed. acs.orgresearchgate.net This approach allows for the high-yielding synthesis of a stable, protected sulfate monoester. acs.orgnih.gov This protected intermediate can be purified using standard organic chemistry techniques, such as flash chromatography, before a final deprotection step reveals the desired sulfate monoester in near-quantitative yield. acs.orgnih.gov This methodology provides greater control over the reaction and is compatible with a wider range of functional groups. acs.org

Two notable protecting groups utilized in sulfate ester synthesis are the isobutyl and neopentyl groups. acs.orgnih.gov

The isobutyl group is employed as a labile protecting group in the synthesis of sulfate esters. acs.orgnih.gov The strategy involves treating the alcohol with a strong base, followed by the addition of isobutyl chlorosulfate (B8482658) to yield the protected sulfate diester. researchgate.net

The isobutyl group is characterized by its stability under strongly acidic conditions, but it is sensitive to basic and nucleophilic conditions. acs.orgnih.gov This differential stability allows for its selective removal. Deprotection is typically achieved under nucleophilic conditions, for example, using sodium iodide (NaI), to yield the final sulfate monoester. researchgate.net The increased sensitivity to nucleophilic cleavage makes the isobutyl group particularly useful for the synthesis of secondary and some primary aliphatic sulfate monoesters. acs.orgnih.gov

The neopentyl protecting group offers exceptional stability, making it a robust choice for multi-step syntheses where the protected sulfate must endure various reaction conditions. acs.orgnih.gov Similar to the isobutyl strategy, the synthesis involves reacting the alcohol with a strong base (e.g., NaH or NaHMDS) and neopentyl chlorosulfate. researchgate.net

In contrast to the isobutyl group, the neopentyl group is highly resistant to strongly acidic, basic, and nucleophilic conditions. acs.orgnih.gov This high stability is attributed to the steric hindrance of the neopentyl structure. nih.gov Consequently, its removal requires more forceful conditions, typically involving strongly nucleophilic reagents like sodium azide (B81097) (NaN₃). researchgate.net While its stability is a significant advantage, the harsh deprotection conditions may limit its suitability for protecting primary or secondary aliphatic sulfate monoesters. acs.org

| Characteristic | Isobutyl Group | Neopentyl Group |

|---|---|---|

| Reagent | Isobutyl chlorosulfate | Neopentyl chlorosulfate |

| Stability | Stable in strong acid; labile in base/nucleophiles acs.org | Highly stable in strong acid, base, and nucleophiles acs.orgresearchgate.net |

| Cleavage Conditions | Nucleophilic (e.g., Sodium Iodide) researchgate.net | Strongly nucleophilic (e.g., Sodium Azide) researchgate.net |

| Primary Use Case | Synthesis of secondary and some primary aliphatic sulfate monoesters acs.org | Complex syntheses requiring a highly stable protecting group acs.orgresearchgate.net |

The formation of sulfate esters from alcohols is a cornerstone of synthesizing compounds like monononyl sulfate. The choice of reagent and the specific reaction conditions are critical for achieving high yields and purity. The most widely used class of reagents for this transformation are complexes of sulfur trioxide. acs.orgnih.govnih.gov

Sulfur trioxide (SO₃) is a potent Lewis acid and a powerful sulfating agent. nih.gov However, its high reactivity can be difficult to control. To moderate its reactivity, SO₃ is often complexed with Lewis bases such as tertiary amines. nih.gov These amine-sulfur trioxide adducts are solid, stable, and safer to handle, serving as effective reagents for the sulfation of a broad range of molecules, including alcohols. nih.govchemrxiv.org

Triethylamine-Sulfur Trioxide Complex (Et₃N·SO₃): This complex is a versatile sulfating agent used for a wide array of small organic molecules. nih.gov It is an important alternative to other amine complexes and is used in the synthesis of various substances where a sulfate group is required. nih.govresearchgate.net

Pyridine-Sulfur Trioxide Complex (Py·SO₃): This is one of the most common and extensively used reagents for the sulfation of alcohols and phenols. nih.govlifechempharma.com The complex is a colorless solid that is soluble in polar organic solvents. lifechempharma.com It serves as a convenient source of sulfur trioxide and can be used to convert alcohols into the corresponding sulfate monoesters. researchgate.netlifechempharma.com Despite its effectiveness, its use can sometimes present challenges related to purification and potential contamination of the product with pyridine (B92270), which is toxic. nih.govnih.gov

| Reagent | Chemical Formula | Typical Application | Notes |

|---|---|---|---|

| Sulfuric Acid | H₂SO₄ | Direct sulfation of alcohols ontosight.ai | Strongly acidic; can cause side reactions. |

| Chlorosulfonic Acid | ClSO₃H | Direct sulfation of alcohols google.com | Highly reactive and corrosive. |

| Triethylamine-Sulfur Trioxide | Et₃N·SO₃ | Sulfation of alcohols and other small molecules nih.gov | Milder and more controlled than free SO₃. |

| Pyridine-Sulfur Trioxide | Py·SO₃ | Widely used for sulfation of alcohols and phenols nih.govlifechempharma.com | Effective, but potential for pyridine contamination. nih.gov |

Reagents and Reaction Conditions in Sulfate Ester Formation

Strong Base Utilization in Sulfation (e.g., NaH, NaHMDS)

The synthesis of alkyl sulfates like monononyl sulfate can be facilitated by the use of strong bases to deprotonate the parent alcohol, nonyl alcohol, forming a more nucleophilic alkoxide intermediate. Sodium hydride (NaH) is a common reagent for this purpose. The reaction proceeds by the deprotonation of the alcohol to generate the corresponding sodium nonyloxide. This alkoxide is then treated with a suitable sulfating agent, such as a sulfur trioxide-amine complex (e.g., SO₃·Pyridine), to yield the desired alkyl sulfate.

The general scheme for this process is:

Deprotonation: R-OH + NaH → R-O⁻Na⁺ + H₂

Sulfation: R-O⁻Na⁺ + SO₃·Amine Complex → R-OSO₃⁻Na⁺ + Amine

The table below summarizes the roles of common strong bases in the sulfation of alcohols.

| Base | Chemical Formula | pKa of Conjugate Acid | Role in Sulfation | Key Considerations |

| Sodium Hydride | NaH | ~35 | Deprotonates alcohol to form a highly reactive alkoxide. | Can act as a reducing agent; potential for side reactions with certain solvents (e.g., DMF, acetonitrile). nih.gov |

| Sodium Hexamethyldisilazide | NaHMDS | ~26 | A strong, non-nucleophilic base that effectively deprotonates alcohols. | Produces a volatile and non-reactive byproduct (hexamethyldisilazane); generally cleaner reactions compared to NaH. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including the sulfation of alcohols. nih.govnih.gov This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, increased product yields, and enhanced reaction efficiency. nih.govanton-paar.comyoutube.com

In the context of synthesizing alkyl sulfates, microwave irradiation facilitates rapid and efficient heating of the reaction mixture. anton-paar.com The process typically involves reacting the alcohol with a sulfating agent, like a sulfur trioxide-amine complex, in a microwave-compatible solvent. nih.gov The direct coupling of microwave energy with the polar molecules in the reaction mixture leads to uniform and rapid heating, which can drive difficult reactions, such as the sulfation of sterically hindered alcohols or the complete sulfation of polyhydroxylated molecules, to completion in minutes rather than hours. nih.govanton-paar.com

Research has shown that for the sulfation of various organic molecules, microwave irradiation at temperatures between 100°C and 120°C can lead to product conversions of over 90% in as little as 10 minutes. nih.gov In contrast, the same reactions carried out with conventional heating might require 24 hours to achieve lower yields. nih.gov The choice of solvent is crucial for effective microwave absorption; polar solvents like acetonitrile (B52724) are often optimal for these reactions. nih.gov

The following table outlines typical parameters for microwave-assisted sulfation.

| Parameter | Typical Conditions | Rationale / Benefit |

| Temperature | 100 - 160 °C | Accelerates reaction rate according to the Arrhenius equation. nih.govnih.gov |

| Reaction Time | 5 - 30 minutes | Significant reduction from hours or days required for conventional heating. nih.gov |

| Solvent | Acetonitrile, THF:EtOH:H₂O mixtures | Polar solvents efficiently absorb microwave energy, leading to rapid heating. nih.govnih.gov |

| Sulfating Agent | SO₃·Pyridine, SO₃·NMe₃ | Common, stable sources of sulfur trioxide. nih.gov |

This rapid and efficient protocol is particularly valuable for creating libraries of sulfated compounds for screening purposes. nih.gov

Derivatization Techniques for Structural Modification of Monononyl Sulfate

Derivatization of monononyl sulfate involves chemical modification to alter its structure and properties. This can be achieved either by modifying the nonyl alcohol prior to sulfation or by performing reactions on the pre-formed alkyl sulfate. The latter approach can be challenging due to the potential reactivity of the sulfate group itself, which is a good leaving group. youtube.com Derivatization is often employed to introduce new functional groups, change solubility, or prepare the molecule for specific analytical techniques. libretexts.org

Regioselective Functionalization Strategies

Regioselective functionalization aims to introduce a chemical modification at a specific position on the monononyl sulfate molecule. Given the structure of monononyl sulfate (a sulfate group at one end of a nine-carbon chain), the primary sites for functionalization are along the alkyl chain.

Achieving regioselectivity on an unactivated alkyl chain is a significant synthetic challenge. Strategies often involve introducing a directing group or utilizing specific catalysts. For instance, if a derivative of nonyl alcohol containing another functional group (e.g., a double bond, a hydroxyl group) at a specific position is used as the starting material, subsequent reactions can be directed to that site. After modification, the alcohol can then be sulfated.

Alternatively, metal-free methods for the 1,2-difunctionalization of alkenes could be applied to a precursor like non-1-ene. rsc.org This would allow for the introduction of functionalities at specific positions before the terminal alcohol is created and subsequently sulfated. The challenge lies in performing such reactions on the intact alkyl sulfate without causing cleavage of the sulfate ester.

Stereochemical Considerations in Sulfate Ester Synthesis

When the alcohol precursor is chiral, the stereochemistry of the sulfation reaction becomes a critical consideration. taylorfrancis.com For example, if the synthesis starts with a chiral alcohol like (R)-nonan-2-ol or (S)-nonan-2-ol, it is important to know whether the sulfation process affects the stereocenter.

Generally, the sulfation of an alcohol using a sulfur trioxide-amine complex proceeds with retention of configuration . youtube.com This is because the reaction occurs at the oxygen atom of the hydroxyl group, and the bonds to the chiral carbon atom are not broken during the process. youtube.comyoutube.com The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of the sulfating agent. stackexchange.com

The process can be depicted as: R¹R²CH-OH + SO₃·Complex → R¹R²CH-OSO₃H + Complex

Since the C-O bond remains intact throughout the reaction, the original stereochemistry of the alcohol is preserved in the final alkyl sulfate product. However, difficulties can arise, and racemization may occur under certain conditions, making careful selection of the synthetic method crucial for preparing optically active sulfate esters. taylorfrancis.com Similarly, subsequent reactions or hydrolysis of the sulfate ester must also be controlled to either retain or invert the stereochemistry as desired. researchgate.net

Novel Synthetic Approaches for Alkyl Sulfate Monoesters

Beyond traditional methods using sulfuric acid or sulfur trioxide-amine complexes, several novel approaches for the synthesis of alkyl sulfate monoesters have been developed to address issues like harsh reaction conditions, low yields, and purification challenges. researchgate.net

One such method involves the use of dicyclohexylcarbodiimide (DCC) and sulfuric acid . nih.gov In this approach, the alcohol reacts with a protonated DCC-H₂SO₄ intermediate. The alcohol's hydroxyl group performs a nucleophilic attack on the sulfur atom, leading to the formation of the monosulfate ester and dicyclohexylurea as a byproduct. nih.gov

Another strategy is the sulfitylation-oxidation protocol . rsc.org This two-step process involves reacting the alcohol with a sulfitylating agent (like thionyl chloride) to form a sulfite (B76179) ester, which is then oxidized (using an oxidant like ruthenium(III) chloride/sodium periodate) to the corresponding sulfate ester. This method offers an alternative pathway that can sometimes provide better yields or selectivity.

A more recent innovation is the use of tributylsulfoammonium betaine (B1666868) (Bu₃NSO₃) as a sulfating agent. rsc.org This reagent offers increased lipophilicity, which improves the solubility of the intermediate organosulfate in organic solvents. This facilitates easier purification and allows for subsequent chemical modifications in non-aqueous media before the final conversion to a sodium salt. rsc.org The reaction proceeds under mild conditions and provides high yields for a diverse range of alcohols. rsc.org

Patents have also described methods involving the reaction of boron esters with sulfuric acid . google.comgoogle.com In this process, the alcohol is first converted to a boron ester, which then undergoes acidolysis with sulfuric acid to produce the monoalkyl sulfate in high yield. google.com

The table below compares these novel approaches with the traditional method.

| Synthetic Method | Reagents | Advantages | Disadvantages |

| Traditional | SO₃·Pyridine complex | Widely used, well-understood. | Can require large excess of reagent, purification can be difficult. rsc.org |

| DCC/H₂SO₄ | Dicyclohexylcarbodiimide, H₂SO₄ | Alternative to SO₃ complexes. | Not suitable for acid-sensitive substrates. nih.govrsc.org |

| Sulfitylation-Oxidation | Thionyl chloride; RuCl₃/NaIO₄ | Multi-step process offering different reaction pathway. | Involves multiple steps and purification sequences. rsc.org |

| Tributylsulfoammonium Betaine | Bu₃NSO₃ | Mild conditions, high yields, improved solubility of intermediates, simpler purification. rsc.org | Newer method, may not be as widely available. |

| Boron Ester Acidolysis | Boric acid, H₂SO₄ | High yields and purity. google.com | Requires pre-formation of the boron ester. |

These newer methods provide a valuable toolkit for chemists, enabling the synthesis of alkyl sulfates like monononyl sulfate with greater efficiency, under milder conditions, and with improved ease of handling and purification. researchgate.net

Advanced Analytical Methodologies for Monononyl Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative measurement of Monononyl sulfate (B86663) from various samples. The choice of technique is dictated by the analyte's concentration, the complexity of the sample matrix, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Monononyl sulfate. Due to the lack of a strong chromophore in the Monononyl sulfate molecule, conventional UV detection can be challenging, though it is sometimes employed at low wavelengths (around 220 nm) where the sulfate group exhibits some absorbance. cleaninginstitute.org However, the sensitivity and specificity of this approach can be limited, particularly in complex samples. mtc-usa.com

Below is a table summarizing typical HPLC conditions for the analysis of anionic surfactants, which can be adapted for Monononyl sulfate.

| Parameter | Condition |

| Column | C18 or specialized surfactant columns (e.g., Acclaim Surfactant Plus) |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/water gradient with a buffer (e.g., ammonium (B1175870) acetate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 220 nm or Charged Aerosol Detector (CAD) |

| Injection Volume | 10 - 50 µL |

This table presents generalized HPLC conditions for anionic surfactants, adaptable for Monononyl sulfate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the sulfate group, direct analysis of Monononyl sulfate by GC-MS is not feasible. nih.gov Therefore, a derivatization step is necessary to convert the polar sulfate group into a more volatile and thermally stable derivative. gcms.czsigmaaldrich.com Common derivatization techniques for compounds with hydroxyl or sulfate groups include silylation, which replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. youtube.com

Once derivatized, the Monononyl sulfate can be separated based on its boiling point and polarity on a GC column and subsequently identified by its mass spectrum. nih.gov The mass spectrometer fragments the derivatized molecule into characteristic ions, providing a unique fingerprint for structural elucidation and confirmation. This technique is particularly useful for identifying metabolites of Monononyl sulfate, where the nonylphenol backbone may have undergone hydroxylation or other modifications. nih.gov

A typical workflow for GC-MS analysis of sulfated compounds is presented below:

| Step | Description |

| 1. Sample Preparation | Extraction of Monononyl sulfate from the sample matrix. |

| 2. Derivatization | Reaction with a derivatizing agent (e.g., BSTFA for silylation) to increase volatility. sigmaaldrich.com |

| 3. GC Separation | Separation of the derivatized analyte on a capillary GC column (e.g., DB-5ms). |

| 4. MS Detection | Ionization (e.g., Electron Ionization) and mass analysis to obtain the mass spectrum. |

This table outlines the general steps for the GC-MS analysis of sulfated compounds like Monononyl sulfate.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the trace analysis of Monononyl sulfate in complex environmental and biological matrices. ncsu.edu This technique combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. thermofisher.com

In LC-MS/MS, the Monononyl sulfate is first separated from other components in the sample by HPLC. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, typically using electrospray ionization (ESI) in negative ion mode, which is well-suited for anionic compounds. researchgate.netresearchgate.net The precursor ion corresponding to Monononyl sulfate is then selected and fragmented in a collision cell, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and allows for quantification at very low concentrations. nih.gov The fragmentation pattern can also provide structural information. nih.gov

The table below shows predicted mass-to-charge ratios (m/z) for Monononyl sulfate adducts that could be monitored in an LC-MS analysis. uni.lu

| Adduct | Predicted m/z |

| [M-H]⁻ | 223.10095 |

| [M+Na-2H]⁻ | 245.08290 |

| [M+HCOO]⁻ | 269.10643 |

| [M+CH₃COO]⁻ | 283.12208 |

This table is based on the predicted mass-to-charge ratios for Monononyl sulfate (C9H20O4S) and is intended for illustrative purposes in LC-MS method development. uni.lu

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for the detailed structural elucidation of Monononyl sulfate and for studying its interactions with other molecules.

In the ¹H NMR spectrum, distinct signals would be expected for the protons on the nonyl chain and those adjacent to the sulfate group. Similarly, the ¹³C NMR spectrum would show characteristic signals for each carbon atom in the nonyl chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, confirming the structure of the nonyl chain and the position of the sulfate group.

The following table provides an example of typical ¹H NMR chemical shifts for a similar compound, sodium tetradecyl sulfate, which can serve as a reference for interpreting the spectrum of Monononyl sulfate. hmdb.ca

| Protons | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~0.8 | Triplet |

| (CH₂)n | ~1.2 | Multiplet |

| CH₂ adjacent to sulfate | ~3.8 | Triplet |

This table shows representative ¹H NMR data for sodium tetradecyl sulfate and is provided for comparative purposes. hmdb.ca

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between molecules, such as the binding of Monononyl sulfate to proteins. mdpi.com This method often utilizes extrinsic fluorescent probes, which are molecules that exhibit changes in their fluorescence properties upon binding to a protein or when their environment changes, for instance, due to the interaction with a surfactant. nih.govnih.gov

The binding of Monononyl sulfate to a protein can cause conformational changes in the protein, which can alter the environment of intrinsic fluorophores like tryptophan residues or added fluorescent probes. mdpi.com This can lead to changes in fluorescence intensity, emission wavelength (blue or red shift), and fluorescence lifetime. nih.gov By titrating a protein solution with Monononyl sulfate and monitoring these changes, one can determine binding constants and stoichiometry of the interaction. semanticscholar.org Fluorescence quenching studies, where the surfactant quenches the fluorescence of a probe or an intrinsic protein fluorophore, can also provide valuable information about the binding mechanism and the accessibility of the fluorophore to the quencher. nih.gov

Dynamic Light Scattering and Laser Doppler Electrophoresis in Colloidal Systems

Dynamic Light Scattering (DLS) and Laser Doppler Electrophoresis (LDE) are powerful, non-invasive techniques for characterizing colloidal systems, such as those containing monononyl sulfate. These methods provide insights into particle size, stability, and surface charge, which are critical parameters in various industrial and environmental applications. researchgate.netnih.gov

Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a suspension. mdpi.comresearchgate.net By analyzing these fluctuations, DLS can determine the hydrodynamic diameter of the particles. This technique is particularly useful for monitoring the aggregation and stability of nanoparticles in colloidal suspensions. nih.gov For instance, in the manufacturing of inks and toners, DLS is employed to control particle size, which in turn affects product stability, quality, and shelf life. mdpi.com While DLS is a rapid and easy-to-use method, its accuracy can be limited by the sample's concentration, as highly concentrated samples can cause multiple scattering events. nih.govmdpi.com

Laser Doppler Electrophoresis (LDE) , on the other hand, is used to determine the zeta potential of particles in a colloidal system. ncsu.edu Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is a key indicator of the stability of a colloidal dispersion. In LDE, an electric field is applied to the suspension, causing charged particles to move. spbu.ru The velocity of this movement is measured by detecting the Doppler shift in scattered laser light. spbu.ru This velocity is then used to calculate the electrophoretic mobility and, subsequently, the zeta potential. spbu.ru LDE is applicable to dilute systems with particle sizes ranging from micrometers down to the molecular scale. ncsu.edu

The combination of DLS and LDE provides a comprehensive characterization of colloidal systems containing monononyl sulfate, offering valuable data on both particle size and surface charge. This information is essential for controlling and optimizing the performance of products and processes that rely on the colloidal properties of this compound.

Table 1: Comparison of DLS and LDE Techniques

| Feature | Dynamic Light Scattering (DLS) | Laser Doppler Electrophoresis (LDE) |

| Primary Measurement | Hydrodynamic Diameter (Particle Size) | Zeta Potential (Surface Charge) |

| Principle | Measures fluctuations in scattered light due to Brownian motion. mdpi.com | Measures the Doppler shift of scattered light from particles moving in an electric field. spbu.ru |

| Application | Particle size distribution, aggregation monitoring, stability analysis. nih.gov | Colloidal stability assessment, surface modification studies. ncsu.edu |

| Particle Size Range | 1 nm to 1000 nm. mdpi.com | Molecular dimensions to micrometers. ncsu.edu |

| Sample Concentration | Requires dilute samples to avoid multiple scattering. mdpi.com | Applicable to reasonably dilute systems. ncsu.edu |

| Key Advantage | Rapid, non-invasive, and provides in-situ measurements. mdpi.commdpi.com | Provides a direct measure of colloidal stability. ncsu.edu |

Isotopic Tracing Methods for Source Apportionment and Transformation Studies

Isotopic tracing methods are invaluable for elucidating the sources and transformation pathways of sulfate species like monononyl sulfate in the environment. By analyzing the stable isotopic compositions of sulfur and oxygen, researchers can differentiate between various natural and anthropogenic inputs and track the biogeochemical processes that affect these compounds.

The stable isotope ratios of sulfur (³⁴S/³²S, expressed as δ³⁴S) and oxygen (¹⁸O/¹⁶O, expressed as δ¹⁸O) in sulfate molecules provide a unique fingerprint that can be used to trace their origins and transformations. thermofisher.com Different sources of sulfate, such as atmospheric deposition, weathering of minerals, and industrial pollution, often have distinct isotopic signatures. thermofisher.com

The δ³⁴S value of sulfate is primarily indicative of its source. For example, sulfate derived from the oxidation of volcanic SO₂ will have a different δ³⁴S value than that originating from the dissolution of marine evaporites. redalyc.org In environmental studies, δ³⁴S analysis has been used to distinguish between sulfate from mining-affected waters and that from undisturbed areas. researchgate.net

The δ¹⁸O value of sulfate, in conjunction with δ³⁴S, provides insights into the transformation processes that the sulfate has undergone. thermofisher.com For instance, microbial sulfate reduction, a key process in the sulfur cycle, leads to significant isotopic fractionation, enriching the residual sulfate in both ³⁴S and ¹⁸O. researchgate.netiodp.org The relationship between the enrichment of these two isotopes can even be used to infer sulfate reduction rates in marine sediments. researchgate.nettamu.edu

Recent advancements in analytical techniques, such as the use of high-resolution mass spectrometry, now allow for the simultaneous determination of both sulfur and oxygen isotope ratios from a single sample aliquot, enhancing the efficiency and precision of these analyses. thermofisher.com Bayesian isotope mixing models are also increasingly being employed to more accurately apportion the contributions of different sulfate sources by incorporating uncertainties in the isotopic data. researchgate.netnih.gov

Table 2: Typical Isotopic Signatures of Various Sulfate Sources

| Sulfate Source | Typical δ³⁴S Range (‰ vs. VCDT) | Typical δ¹⁸O Range (‰ vs. VSMOW) |

| Marine Evaporites | +10 to +35 researchgate.net | Varies with seawater composition |

| Volcanic SO₂ | Can be depleted in ³⁴S redalyc.org | Varies with oxidation pathway |

| Biogenic Sulfides (Oxidized) | -5 to +10 researchgate.net | Influenced by microbial processes |

| Atmospheric Deposition | Varies regionally thermofisher.com | Influenced by atmospheric chemistry |

| Modern Seawater | ~ +20.7 researchgate.net | ~ +9.4 researchgate.net |

VCDT: Vienna Canyon Diablo Troilite; VSMOW: Vienna Standard Mean Ocean Water

Electrochemical Methods for Mechanistic Analysis in Aqueous Systems

Electrochemical methods offer a powerful suite of tools for investigating the mechanistic aspects of monononyl sulfate in aqueous environments. These techniques can be utilized to study redox reactions, adsorption phenomena, and other interfacial processes that are critical to understanding the behavior and fate of this compound.

One application of electrochemical methods is in the removal of sulfate from industrial wastewater. nih.gov Techniques based on electromigration, electroosmosis, and electrolysis have been developed to reduce sulfate concentrations. nih.gov In such systems, an electric field is applied across an electrolytic cell, causing the migration of sulfate ions towards the anode. nih.gov By studying the influence of parameters such as electrode material, current density, and pH, researchers can gain insights into the mechanisms of sulfate transport and removal. researchgate.net

Electrochemical analysis can also be employed to probe the interactions of monononyl sulfate with surfaces. For instance, the adsorption of sulfate on electrode surfaces can be studied using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. These methods can provide information on the kinetics and thermodynamics of adsorption, as well as the structure of the electrical double layer at the electrode-solution interface.

Furthermore, electrochemical methods can be used to investigate the role of monononyl sulfate in redox processes. For example, the compound's influence on the electrochemical behavior of other species in solution can be examined. This is particularly relevant in contexts such as corrosion, where sulfate ions can play a significant role in the oxidation and dissolution of metals.

Advanced Sample Preparation and Derivatization Techniques for Monononyl Sulfate Analysis

Effective sample preparation is a crucial step for the accurate and sensitive analysis of monononyl sulfate, especially in complex matrices. phenomenex.com The goal of sample preparation is to isolate the analyte of interest from interfering substances, concentrate it, and convert it into a form that is suitable for the chosen analytical instrument. thermofisher.com

A variety of sample preparation techniques can be applied to samples containing monononyl sulfate, ranging from simple dilution to more advanced extraction methods. thermofisher.comLiquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to separate the analyte from the sample matrix. phenomenex.com In LLE, the analyte is partitioned between two immiscible solvents, while in SPE, the analyte is selectively retained on a solid sorbent. phenomenex.comthermofisher.com More recent developments include solid-supported liquid extraction (SLE) , which combines aspects of both LLE and SPE to provide cleaner and more efficient extractions. thermofisher.com For samples with high protein content, such as biological fluids, protein precipitation is often employed to remove interfering proteins. phenomenex.com

Derivatization is another important aspect of sample preparation, particularly for analysis by gas chromatography-mass spectrometry (GC-MS). gcms.cz Derivatization involves chemically modifying the analyte to improve its volatility, thermal stability, and chromatographic behavior. gcms.cz For sulfate-containing compounds like monononyl sulfate, derivatization is often necessary to enable their analysis by GC-MS. nih.govmdpi.com Common derivatization strategies for sulfates include the formation of trimethylsilyl (TMS) ethers or trifluoroacetyl (TFA) esters. nih.govmdpi.com The choice of derivatization reagent and reaction conditions depends on the specific analyte and the analytical method being used. nih.gov For instance, a novel protocol for the chemical cleavage of sterol sulfates has been developed that allows for simultaneous deconjugation and derivatization, simplifying the sample preparation workflow for GC-MS analysis. nih.govmdpi.com

Table 3: Overview of Sample Preparation and Derivatization Techniques

| Technique | Principle | Application for Monononyl Sulfate |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. thermofisher.com | Isolation from aqueous matrices. |

| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. phenomenex.com | Cleanup and concentration from complex samples. |

| Solid-Supported Liquid Extraction (SLE) | Analyte is extracted from a liquid sample supported on a solid material. thermofisher.com | Cleaner extractions with reduced solvent consumption. |

| Protein Precipitation | Removal of proteins from biological samples using an organic solvent. phenomenex.com | Analysis in plasma or serum. |

| Trimethylsilyl (TMS) Derivatization | Conversion of active hydrogen atoms to TMS groups to increase volatility. gcms.cz | Preparation for GC-MS analysis. nih.gov |

| Trifluoroacetyl (TFA) Derivatization | Formation of TFA esters to improve chromatographic properties. nih.gov | Alternative derivatization for GC-MS. mdpi.com |

Mechanistic Investigations of Monononyl Sulfate Reactivity

Hydrolytic Degradation Mechanisms of Monoalkyl Sulfates

The hydrolysis of monoalkyl sulfates, such as monononyl sulfate (B86663), involves the cleavage of the sulfate ester bond. This process can proceed through different pathways depending on the reaction conditions.

The uncatalyzed hydrolysis of monoalkyl sulfates is generally a slow process. Studies on analogous compounds, such as sodium dodecyl sulfate (SDS), indicate that the reaction can proceed via an SN2 mechanism where a water molecule acts as the nucleophile, attacking the α-carbon and displacing the sulfate group. rsc.org The thermodynamics of this process for simple monoalkyl sulfates suggest that the hydrolysis of the sulfate ester is exergonic. For instance, the Gibbs free energy of hydrolysis for methyl sulfate at pH 7 is approximately -8.9 kcal/mol, indicating a spontaneous reaction, although kinetically slow. nih.gov This "energy-rich" nature of monoalkyl sulfates is attributed to the release of the strong acid, hydrogen sulfate (HSO₄⁻). nih.gov

Table 1: Thermodynamic Data for the Hydrolysis of a Model Monoalkyl Sulfate (Methyl Sulfate)

| Parameter | Value | Reference |

|---|

The decomposition of monoalkyl sulfates can be influenced by the presence of buffer components. In initially neutral solutions, the hydrolysis of compounds like SDS has been shown to be autocatalytic. rsc.org This is due to the production of hydrogen sulfate ions (HSO₄⁻) during the hydrolysis, which then catalyze further reaction. rsc.org However, in buffered solutions, the catalysis often exhibits characteristics of specific hydrogen ion catalysis. rsc.org The nature of the buffer can therefore play a significant role in the degradation pathway and rate.

The rate of hydrolysis of monoalkyl sulfates is significantly influenced by both pH and temperature. Generally, the hydrolysis rate increases at lower pH values due to acid catalysis. iiserpune.ac.in For many esters, base-catalyzed hydrolysis is also significant, often proceeding at a greater rate than acid-catalyzed or neutral hydrolysis. nih.gov

Temperature has a pronounced effect on the hydrolysis rate, with an increase in temperature leading to a faster reaction. For instance, studies on other chemical compounds have shown a 2.5- to 3.9-fold increase in hydrolysis rate for a 10 °C rise in temperature. nih.gov The degradation of nonylphenol, a related compound, also shows an enhanced degradation rate with increasing temperature. nih.gov In bioreactor studies, temperature and pH have been shown to be critical factors affecting the activity of sulfate-reducing bacteria, which can be involved in the degradation of sulfate compounds. researchgate.net

Table 2: General Influence of pH and Temperature on Monoalkyl Sulfate Hydrolysis Rate

| Condition | Effect on Hydrolysis Rate |

|---|---|

| pH | |

| Low pH (Acidic) | Increased rate (acid catalysis) |

| Neutral pH | Slower rate |

| High pH (Basic) | Generally increased rate (base catalysis) |

| Temperature | |

| Increase | Increased rate |

Alkylating Agent Properties in Aqueous Media

Monoalkyl sulfates possess the ability to act as alkylating agents in aqueous environments due to the good leaving group nature of the sulfate moiety. nih.gov

Monoalkyl sulfates can react with various nucleophiles. Studies on monomethyl sulfate have demonstrated its efficiency as an alkylating agent in water, reacting spontaneously with oxygen nucleophiles. nih.gov The reaction of alkylating agents with nitrogen and oxygen nucleophiles is a key aspect of their chemical reactivity. rsc.orgresearchgate.net For instance, hydroxylamine (B1172632) has been shown to act as an oxygen nucleophile in reactions with sulfonamides. nih.gov The general mechanism involves the nucleophilic attack on the carbon atom attached to the sulfate group, leading to the displacement of the sulfate. The reactivity with different nucleophiles can vary, but the reactions of methyl sulfate are reported to be relatively insensitive to the nature of the attacking nucleophile. nih.gov

Biological methylation is a fundamental process often carried out by specific methyl donor molecules, with S-adenosylmethionine (SAM) being a primary example. mdpi.comnih.gov Monoalkyl sulfates, such as monomethyl sulfate, have been shown to be potent alkylating agents, reacting with oxygen nucleophiles more than 100-fold more rapidly than alkylsulfonium ions, which are the typical methyl donors in biological systems. nih.gov This high reactivity, coupled with their resistance to hydrolysis, suggests that under certain conditions, alkyl groups could be transferred from monoalkyl sulfates to biological molecules. nih.gov

Table 3: Comparative Reactivity of Monomethyl Sulfate and a Biological Methyl Donor

| Compound | Relative Reactivity with Oxygen Nucleophiles | Reference |

|---|---|---|

| Monomethyl sulfate | >100-fold faster | nih.gov |

Interfacial and Colloidal Behavior of Monononyl Sulfate

Monononyl sulfate, an anionic surfactant, exhibits complex behavior at interfaces and in bulk aqueous solutions, which is fundamental to its application in various fields. Its amphiphilic nature, comprising a nine-carbon hydrophobic alkyl chain and a polar sulfate headgroup, dictates its self-assembly into colloidal structures and its ability to modify surface properties.

Micellization Phenomena in Aqueous Solutions

In aqueous solutions, monononyl sulfate molecules exist as individual ions (monomers) at low concentrations. However, as the concentration increases to a specific point known as the critical micelle concentration (CMC), the monomers spontaneously self-assemble into organized aggregates called micelles. wikipedia.org This process is a thermodynamic equilibrium driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrophobic nonyl chains and water molecules by sequestering the tails in the core of the micelle, while the hydrophilic sulfate headgroups remain exposed to the aqueous environment. wikipedia.org

The CMC is a critical parameter that depends on factors such as temperature, pressure, and the presence of electrolytes. wikipedia.org Molecular dynamics simulations have been employed to study the micellization behavior of sodium alkyl sulfates, including sodium nonyl sulfate. These simulations show that the CMC and aggregate size distribution are functions of both the alkyl tail length and the temperature, with results being in qualitative agreement with experimental trends. acs.orgresearchgate.net The driving force for micellization is the entropic gain from the release of ordered water molecules surrounding the hydrophobic chains. wikipedia.org

Below is a table summarizing the key thermodynamic parameters associated with the micellization of anionic surfactants.

| Thermodynamic Parameter | Description | Typical Sign for Anionic Surfactants |

| ΔG°m (Gibbs Free Energy) | Indicates the spontaneity of the micellization process. | Negative |

| ΔH°m (Enthalpy) | Represents the heat change during micellization, reflecting bond formation and breakage. | Can be negative (exothermic) or positive (endothermic) depending on temperature. |

| ΔS°m (Entropy) | Measures the change in disorder of the system; largely driven by the hydrophobic effect. | Positive |

This interactive table provides a general overview of the thermodynamics of micellization for anionic surfactants like Monononyl sulfate.

Interactions with Other Surfactant Systems and Amphiphilic Molecules

Monononyl sulfate, as an anionic surfactant, can interact with other types of surfactants and amphiphilic molecules in solution, leading to the formation of mixed micelles. These interactions are often non-ideal and can result in synergistic effects, where the properties of the mixture are more favorable than those of the individual components.

When mixed with nonionic surfactants, such as those with polyoxyethylene headgroups, the electrostatic repulsion between the anionic sulfate headgroups of monononyl sulfate is reduced. researchgate.net This "shielding" effect allows the surfactant molecules to pack more efficiently, typically resulting in a lower mixed CMC than that of either surfactant alone. nih.gov The attractive interaction in these mixed systems can be viewed as an indirect interaction between the sulfate ions and the ether oxygen atoms of the nonionic surfactant, mediated by the sodium counterions. acs.org

Interactions with cationic surfactants, such as cetylpyridinium (B1207926) chloride, are much stronger due to the powerful electrostatic attraction between the oppositely charged headgroups. This often leads to the formation of precipitates or vesicles rather than simple mixed micelles, depending on the concentration and ratio of the two surfactants. nih.gov Spectroscopic studies on the precipitates of sodium alkyl sulfates with cationic surfactants have been conducted to understand their structure and physical properties. nih.gov

The table below outlines the general interaction behavior of anionic surfactants with other systems.

| Interacting System | Primary Driving Force | Resulting Behavior |

| Nonionic Surfactants | Reduction of electrostatic repulsion; hydrophobic interactions. | Synergistic micellization; lower mixed CMC. |

| Cationic Surfactants | Strong electrostatic attraction. | Formation of ion pairs, precipitates, or vesicles. |

| Amphiphilic Polymers | Electrostatic and hydrophobic interactions. | Formation of polymer-surfactant complexes; stabilization of aggregates. nih.gov |

This interactive table summarizes the typical interactions of anionic surfactants like Monononyl sulfate.

Role in Detergency Mechanisms and Surface Science (e.g., Electrostatic Repulsion, Interfacial Tension Reduction)

Monononyl sulfate is an effective component in detergents and cleaning agents due to its ability to modify surfaces and interfaces. cymitquimica.comsaapedia.org Its primary functions in detergency are rooted in its amphiphilic structure.

Interfacial Tension Reduction: The surfactant molecules preferentially adsorb at interfaces, such as the boundary between water and an oily soil or between water and air. This adsorption lowers the interfacial tension (IFT), which is the energy required to create or expand the interface. cymitquimica.come3s-conferences.org By reducing the oil-water IFT, monononyl sulfate facilitates the removal of oily soils from surfaces, breaking them down into smaller droplets that can be emulsified and washed away. e3s-conferences.org

The key detergency mechanisms are summarized in the table below.

| Detergency Mechanism | Description | Role of Monononyl Sulfate |

| Interfacial Tension Reduction | Lowers the energy barrier for removing oily soil from a surface. | The amphiphilic structure allows it to adsorb at the oil-water interface, reducing IFT. |

| Emulsification | Breaks down large soil masses into smaller, stable droplets within the wash water. | Forms micelles that encapsulate oily soil in their hydrophobic cores. |

| Electrostatic Repulsion | Prevents redeposition of negatively charged soil particles onto negatively charged surfaces. | The anionic sulfate headgroup imparts a negative charge to both soil and substrate surfaces. |

This interactive table outlines the fundamental roles of Monononyl sulfate in detergency.

Mechanistic Elucidation via Reaction Intermediates and Transition States

Understanding the reactivity of monononyl sulfate, particularly its hydrolysis, is crucial for determining its stability and degradation pathways. Mechanistic studies often involve a combination of experimental monitoring and computational modeling to identify short-lived intermediates and high-energy transition states that govern the reaction pathway.

Spectroscopic Monitoring Techniques

The reactivity of alkyl sulfates can be monitored using various spectroscopic techniques that probe changes in molecular structure and concentration over time. For reactions like hydrolysis, where the sulfate ester bond is cleaved, these methods can track the disappearance of the reactant and the appearance of the alcohol (nonanol) and sulfate products.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is sensitive to the vibrational frequencies of chemical bonds. The hydrolysis of monononyl sulfate can be followed by monitoring the decrease in the characteristic S-O stretching bands of the sulfate ester group and the appearance of the O-H stretching band of the resulting alcohol. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for obtaining detailed structural information. ¹H and ¹³C NMR can be used to follow the reaction by observing the changes in the chemical shifts of protons and carbons near the reaction center as the sulfate group is replaced by a hydroxyl group.

UV-Visible (UV-Vis) Spectroscopy: While monononyl sulfate itself does not have a strong chromophore for UV-Vis analysis, this technique can be used indirectly. For example, it can be employed in studies involving interactions with other molecules that do absorb UV-Vis light, such as in the study of precipitates formed with cationic surfactants containing aromatic rings. nih.gov

Mass Spectrometry (MS): Coupled with chromatographic separation (LC-MS), this technique is highly effective for identifying and quantifying reactants, products, and potential intermediates in a reaction mixture, providing confirmation of reaction pathways. researchgate.net

The table below lists spectroscopic techniques applicable to studying alkyl sulfate reactivity.

| Spectroscopic Technique | Information Provided | Application Example |

| FT-IR Spectroscopy | Changes in functional groups. | Monitoring the disappearance of S-O ester bands and appearance of O-H alcohol bands. |

| NMR Spectroscopy | Detailed structural changes and quantification of species. | Tracking changes in the chemical environment of atoms near the sulfate group. |

| UV-Vis Spectroscopy | Changes in electronic transitions (chromophores). | Indirectly studying interactions with chromophoric molecules. |

| Mass Spectrometry | Molecular weight and fragmentation patterns of components. | Identifying products and intermediates of hydrolysis or other reactions. |

This interactive table summarizes the use of spectroscopic methods for analyzing Monononyl sulfate reactivity.

Computational Chemistry and Molecular Modeling for Reaction Pathways

Computational chemistry provides invaluable insights into reaction mechanisms that are often inaccessible through experimental methods alone. Molecular modeling allows for the detailed examination of potential energy surfaces, revealing the structures and energies of reactants, products, intermediates, and transition states. weizmann.ac.il

For sulfate ester reactions, such as the hydrolysis of monononyl sulfate, molecular orbital calculations can be used to map out the free energy profiles of different potential pathways. acs.org Studies on related sulfate esters suggest that hydrolysis can proceed through different mechanisms (e.g., SN1 or SN2) depending on the conditions. acs.orgnih.gov These calculations can identify key structures, such as trigonal bipyramidal pentacoordinate sulfur intermediates and their corresponding transition states. acs.org The activation barriers calculated for these pathways help predict the most likely reaction mechanism. For instance, theoretical studies predict that the activation barriers for intramolecular sulfuryl group transfer are large, in contrast to phosphoryl transfer. acs.org

Molecular dynamics (MD) simulations are particularly useful for studying the behavior of monononyl sulfate in a condensed phase, such as in an aqueous solution or as part of a micelle. acs.orgresearchgate.net These simulations model the explicit interactions with water molecules and counterions, providing a dynamic picture of processes like micelle formation and the environment surrounding the surfactant molecule, which can influence its reactivity. acs.orgnih.govnih.gov

The table below summarizes the application of computational methods to the study of monononyl sulfate.

| Computational Method | Focus of Study | Key Insights Provided |

| Molecular Orbital Theory | Electronic structure and reaction energetics. | Determination of reaction mechanisms (SN1 vs. SN2), structure of transition states, activation energy barriers. acs.orgacs.org |

| Density Functional Theory (DFT) | Electron density to calculate energies and structures. | Accurate geometries of intermediates and transition states; reaction energy profiles. nih.gov |

| Molecular Dynamics (MD) | Time-dependent evolution of a molecular system. | Micelle formation and structure, surfactant aggregation, interactions with solvent and other molecules. acs.orgresearchgate.net |

This interactive table highlights the insights gained from computational modeling of Monononyl sulfate.

Environmental Dynamics and Biogeochemical Cycling of Monononyl Sulfate

Environmental Partitioning and Distribution in Abiotic Compartments

The partitioning of monononyl sulfate (B86663) in the environment determines its concentration and potential impact in various abiotic compartments. As an alkyl sulfate, it possesses both a hydrophobic nonyl chain and a hydrophilic sulfate group, influencing its behavior in different media.

In aquatic environments, the behavior of alkyl sulfates is influenced by factors such as water chemistry and interaction with other dissolved substances. While specific data for monononyl sulfate is limited, studies on related compounds like sodium lauryl sulfate (SLS) show they can impact water quality. georgiasouthern.edu Elevated concentrations of sulfates, in general, can arise from various anthropogenic activities, leading to changes in freshwater ecosystems. nih.govresearchgate.net These changes can include alterations in pH and osmotic stress to organisms. researchgate.net The sulfate ion itself can be a significant component in the biogeochemical cycling of elements in stratified water bodies. nih.gov

The partitioning of nonionic organic compounds in aqueous two-phase systems can be influenced by the presence of sulfates, indicating complex interactions that can affect the distribution of other solutes in the water column. nih.gov For instance, in systems containing polyethylene (B3416737) glycol (PEG) and sodium sulfate, the addition of other salts can alter phase separation and the partitioning of various compounds. nih.gov While monononyl sulfate is an anionic surfactant, its nonpolar tail would be expected to associate with organic matter and sediment, while the polar sulfate head would maintain its solubility in water, leading to partitioning between the water column, sediment, and suspended particles.

In soil and sediment, the fate of monononyl sulfate is largely governed by adsorption and desorption processes. The nonyl group suggests a tendency to adsorb to organic carbon within the soil matrix. The presence of sulfates in soils can lead to significant geochemical changes, particularly in what are known as acid sulfate soils, where the oxidation of sulfide (B99878) minerals can cause extreme acidity. britpave.org.ukusda.gov

The interaction of alkyl sulfates with soil components can be complex. For example, sodium dodecyl sulfate, a related surfactant, has been used in conjunction with cationic polymers to create reactive barriers in sand to trap organic pollutants. nih.gov This demonstrates the strong interaction potential of alkyl sulfates with mineral surfaces, which can immobilize them and other contaminants. nih.gov The mobility of monononyl sulfate in soil and its potential to leach into groundwater would depend on factors like soil organic matter content, clay mineralogy, pH, and the presence of other ions. High plasticity soils, due to their suction properties, may retain moisture containing soluble sulfates. dot.state.tx.us Conversely, in arid regions, sulfates can accumulate even in granular soils. dot.state.tx.us The anaerobic degradation of related compounds like nonylphenol is known to occur in sludge, with sulfate-reducing conditions playing a major role. nih.gov

Organosulfates are known components of atmospheric particulate matter. copernicus.org Due to their low volatility, they exist primarily in the particulate phase, though a small fraction may be present in the gas phase. copernicus.org In the atmosphere, these compounds can undergo chemical transformations that alter the composition and properties of aerosols. copernicus.org The atmospheric cycle of sulfur involves emissions, transport, transformation, and deposition. researchgate.net Sulfate is a key component of atmospheric aerosols, often formed from the oxidation of sulfur dioxide (SO2). aaqr.org These transformations can occur through gas-phase reactions or aqueous-phase oxidation within cloud droplets. copernicus.orgaaqr.org The conversion of organosulfates can lead to the formation of new organic matter as well as inorganic sulfate (SO₄²⁻), significantly impacting aerosol chemistry. copernicus.org

Biodegradation and Microbial Transformation Processes

Aerobic Degradation Mechanisms (e.g., ω-Oxidation and β-Oxidation Pathways)

Under aerobic conditions, the biodegradation of monononyl sulfate is an efficient process initiated by the enzymatic hydrolysis of the sulfate ester bond, yielding nonyl alcohol and an inorganic sulfate ion. The subsequent degradation of the nine-carbon alkyl chain of nonyl alcohol proceeds through well-established fatty acid oxidation pathways.

The primary mechanism involves an initial attack at the terminal methyl group (the ω-carbon) of the nonyl chain, a process known as ω-oxidation. wikipedia.orgbyjus.com This pathway is a crucial first step for many alkyl chains and occurs in the smooth endoplasmic reticulum of microorganisms. wikipedia.orgbyjus.comnih.gov The process unfolds in three key steps:

Hydroxylation: A hydroxyl group is introduced onto the ω-carbon by a mixed-function oxidase enzyme system, involving cytochrome P450 and NADPH. wikipedia.org This converts the terminal methyl group into a primary alcohol.

Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase. wikipedia.org

Oxidation to Carboxylic Acid: The aldehyde group is further oxidized to a carboxylic acid by an aldehyde dehydrogenase, resulting in a dicarboxylic acid (nonanedioic acid). wikipedia.org

Once the dicarboxylic acid is formed, the molecule can be attacked from either end and is further catabolized through the β-oxidation pathway. wikipedia.orgnih.gov In β-oxidation, the fatty acid chain is shortened by two carbon atoms during each cycle, producing acetyl-CoA. nih.govwikipedia.org The acetyl-CoA then enters the citric acid cycle for complete mineralization to carbon dioxide and water, generating energy for the microbial cell. wikipedia.org While ω-oxidation is often a minor pathway for many fatty acids, it becomes significant for xenobiotic compounds like the nonyl chain of surfactants, acting as a preparatory step for the more common β-oxidation process. wikipedia.orgnih.gov

Anaerobic Degradation Pathways in Environmental Matrices (e.g., Sewage Sludge)

In anoxic environments such as sewage sludge and deeper sediment layers, the degradation of monononyl sulfate follows anaerobic pathways. mdpi.com The efficiency and nature of this degradation are highly dependent on the available terminal electron acceptors. nih.gov For alkyl sulfates, the presence of sulfate is particularly important.

Studies on similar surfactants in anaerobic sludge have shown that degradation is most effective under sulfate-reducing conditions, followed by methanogenic and then nitrate-reducing conditions. nih.gov The initial step in the anaerobic degradation of monononyl sulfate is the hydrolysis of the sulfate ester, releasing nonyl alcohol and a sulfate ion. The released sulfate can then serve as an electron acceptor for sulfate-reducing bacteria (SRB).

The subsequent degradation of the nonyl alcohol moiety is more complex under anaerobic conditions than aerobic ones. The process requires a consortium of different microorganisms. mdpi.com While some surfactants like alkylbenzenesulfonates have shown persistence under methanogenic conditions, other alkyl sulfates such as sodium dodecyl sulfate can be at least partially degraded, with the sulfate group being reduced to sulfide. epa.gov This suggests that monononyl sulfate is likely biodegradable under anaerobic conditions, particularly in environments rich in sulfate-reducing bacteria, such as marine sediments and some types of industrial and municipal sludge. mdpi.com

Table 1: Comparison of Degradation Rates Under Different Anaerobic Conditions (Based on Nonylphenol Data)

| Condition | Relative Degradation Rate | Key Microbial Group | Primary End Products of Respiration |

| Sulfate-Reducing | High | Sulfate-Reducing Bacteria (SRB) | Hydrogen Sulfide (H₂S) |

| Methanogenic | Medium | Methogens | Methane (CH₄), Carbon Dioxide (CO₂) |

| Nitrate-Reducing | Low | Denitrifying Bacteria | Nitrogen Gas (N₂) |

Note: This table is based on degradation data for nonylphenol, a structurally related compound, to infer the likely behavior of monononyl sulfate. nih.gov

Enzymatic Degradation by Sulfatases and Other Hydrolases

The critical first step in the metabolism of monononyl sulfate, both aerobically and anaerobically, is the cleavage of the sulfate ester bond. This reaction is catalyzed by a class of enzymes known as sulfatases (or alkylsulfatases). nih.govnih.gov Sulfatases are hydrolases that specifically target sulfate esters, releasing a sulfate ion and an alcohol. researchgate.net

Sulfatases are a diverse family of enzymes found across all domains of life. nih.govfrontiersin.org The hydrolysis of alkyl sulfates like monononyl sulfate is typically catalyzed by Class III sulfatases. researchgate.net These enzymes employ a distinct mechanism involving a nucleophilic attack on the carbon atom of the C-O bond of the sulfate ester. researchgate.net This C-O cleavage contrasts with the S-O cleavage mechanism used by Class I sulfatases, which act on aryl sulfates. researchgate.net

The enzymatic reaction can be summarized as: Monononyl sulfate + H₂O ---(Alkylsulfatase)→ Nonyl alcohol + SO₄²⁻ + H⁺

Microbial Consortium Studies and Biotransformation Efficiency

The complete mineralization of monononyl sulfate is rarely accomplished by a single microbial species. Instead, it requires the synergistic action of a microbial consortium. mdpi.com Different members of the community perform specialized roles in the degradation pathway.

Primary Degraders: This group consists of bacteria that produce extracellular or cell-associated sulfatases to hydrolyze monononyl sulfate into nonyl alcohol and sulfate. frontiersin.org

Secondary Degraders: This group metabolizes the nonyl alcohol produced by the primary degraders. Under aerobic conditions, these organisms would possess the enzymatic machinery for ω- and β-oxidation. nih.gov

Metabolic Partners: In anaerobic environments, the consortium is more complex. For instance, under sulfate-reducing conditions, the nonyl alcohol may be oxidized by one group of bacteria, which in turn produces substrates (like acetate (B1210297) and H₂) that are utilized by sulfate-reducing bacteria. nih.gov

Table 2: Microbial Phyla Implicated in the Degradation of Structurally Related Compounds

| Phylum | Potential Role in Degradation | Environment |

| Proteobacteria | Diverse metabolic capabilities, including degradation of alkyl chains and sulfate reduction (Deltaproteobacteria). | Aerobic & Anaerobic |

| Firmicutes | Known to be involved in the fermentation and anaerobic degradation of organic compounds. | Anaerobic |

| Bacteroidetes | Specialized in degrading complex organic matter. | Aerobic & Anaerobic |

| Chloroflexi | Often found in sediments, capable of degrading a variety of organic compounds. | Anaerobic |

Note: This table is based on microbial community analysis during the degradation of nonylphenol and other complex organic compounds. researchgate.net

Role in Sulfur Cycling and Microbial Ecosystem Dynamics (e.g., Dissimilatory Sulfate Reduction, Sulfur Oxidation)

The biodegradation of monononyl sulfate directly links the carbon and sulfur biogeochemical cycles. mdpi.comnih.gov The enzymatic cleavage of the sulfate group releases inorganic sulfate (SO₄²⁻) into the environment. This liberated sulfate becomes a key reactant in major microbial metabolic pathways. wikipedia.orgfrontiersin.org

In anoxic environments, the sulfate is utilized by sulfate-reducing microorganisms (SRMs) as a terminal electron acceptor for anaerobic respiration in a process called dissimilatory sulfate reduction (DSR). frontiersin.orgwikipedia.org During DSR, SRMs oxidize simple organic compounds or hydrogen while reducing sulfate to hydrogen sulfide (H₂S). wikipedia.orgresearchgate.netnih.gov This process is a cornerstone of mineralization in anoxic marine sediments. frontiersin.orgnih.gov

Environmental Fate Modeling and Prediction Methodologies

To predict the transport, distribution, and persistence of monononyl sulfate in the environment, computational environmental fate models are employed. researchgate.net These models are mathematical representations of the physical, chemical, and biological processes that govern a chemical's behavior after its release. mdpi.com They are essential tools for risk assessment as they can estimate environmental concentrations in various compartments (air, water, soil, sediment) over time. researchgate.netcefic-lri.org

Several types of models can be used to predict the fate of monononyl sulfate:

Spatial River/Watershed Models: For assessing concentrations in aquatic systems, these more complex models consider the hydrology and morphology of river networks. mdpi.comresearchgate.net They can simulate the transport of monononyl sulfate downstream from sources like wastewater treatment plant outfalls, accounting for degradation and sorption to sediment along the way.

Wastewater Treatment Plant (WWTP) Models: Specific models are used to predict the removal efficiency of chemicals during wastewater treatment. For monononyl sulfate, these models would incorporate data on its biodegradation (aerobic and anaerobic) and sorption to sludge to estimate its concentration in the final effluent and sludge.

A critical input parameter for all these models is the rate of biodegradation. nih.gov The experimental data gathered from studies on aerobic and anaerobic degradation pathways (as described in section 5.3) are used to derive biodegradation half-lives. These half-lives are then fed into the models to predict the chemical's persistence. researchgate.netnih.gov The output of these models helps to identify the environmental compartments where monononyl sulfate is likely to accumulate and to estimate the potential for long-range transport. cefic-lri.org

Biological Interactions and Enzymatic Processes of Monononyl Sulfate Non Clinical Contexts

Enzymatic Hydrolysis and Biocatalysis by Alkylsulfatases

Alkylsulfatases, also known as alkyl sulfate (B86663) sulfohydrolases, are a class of enzymes that catalyze the hydrolysis of sulfate ester bonds in alkyl sulfate compounds. This enzymatic action releases an alcohol and an inorganic sulfate ion. The primary mechanism involves the cleavage of the O–S bond, liberating the alkyl moiety as an alcohol. In the context of monononyl sulfate, an alkylsulfatase would catalyze its conversion to nonanol and sulfate. These enzymes are crucial in various biological and environmental processes, particularly in the biodegradation of anionic surfactants and the cycling of sulfur in ecosystems.

The kinetics and substrate specificity of alkylsulfatases are influenced by the structure of both the enzyme and the alkyl sulfate substrate. While specific kinetic data for monononyl sulfate are not extensively documented, general principles derived from studies on homologous alkyl sulfates, such as sodium dodecyl sulfate (SDS), provide significant insights.

Substrate Specificity : Alkylsulfatases exhibit specificity based on several factors, including the length and branching of the alkyl chain.

Chain Length : Studies on primary alkylsulfatases from Pseudomonas aeruginosa show that the ability to induce enzyme formation is dependent on the carbon chain length of the substrate. nih.gov Effective induction and, consequently, degradation occur with alkyl sulfates having chain lengths typically greater than six carbons. nih.gov Apparent inducer constants (Kinducer) were found to decrease as the alkyl chain length increased from C6 to C12, indicating a higher affinity or more effective induction by longer-chain sulfates. nih.gov This suggests that monononyl sulfate (a C9 sulfate) would be an effective substrate for these types of enzymes.

Branching : The structure of the alkyl chain is critical. Some alkylsulfatases are highly specific for linear primary alkyl sulfates, whereas others act on branched or secondary alkyl sulfates. nih.gov For instance, the SdsA1 alkylsulfatase from P. aeruginosa is a secreted hydrolase that allows the bacterium to utilize primary sulfates like SDS. nih.gov Its active site features a hydrophobic groove presumed to recruit long aliphatic substrates. nih.gov Conversely, distinct enzymes are required for the biodegradation of branched primary alkyl sulfates. nih.gov The specificity for linear versus branched nonyl sulfate would therefore depend entirely on the particular alkylsulfatase involved.

Table 1: Conceptual Substrate Specificity of Different Alkylsulfatase Types for Nonyl Sulfate Isomers This table is illustrative and based on known specificities of alkylsulfatases for different substrate structures.

| Alkylsulfatase Type | Example Substrate | Activity on Linear Nonyl Sulfate | Activity on Branched Nonyl Sulfate | Reference Principle |

|---|---|---|---|---|

| Primary Alkylsulfatase (e.g., SdsA1) | Sodium Dodecyl Sulfate (SDS) | High | Low to None | nih.govrhea-db.org |

| Secondary Alkylsulfatase | Sodium-2-dodecyl sulfate | None | High (at secondary carbon) | nih.gov |

| Branched Primary Alkylsulfatase | 2-butyloctyl sulfate | Low to None | High | nih.gov |

In natural environments, alkylsulfatases play a key role in nutrient cycling, particularly for sulfur. Sulfur is an essential element for growth, and when readily available inorganic sulfate is scarce, many microorganisms can express alkylsulfatases to acquire sulfur from organic sources like monononyl sulfate. nih.gov

The biotransformation pathway is straightforward: an extracellular or intracellular alkylsulfatase hydrolyzes monononyl sulfate into nonan-1-ol (B41252) and a sulfate ion (SO₄²⁻). hibiscuspublisher.com The sulfate ion is then assimilated by the cell to be incorporated into essential sulfur-containing amino acids like cysteine and methionine. nih.gov The nonanol can be utilized as a carbon and energy source, typically undergoing oxidation to nonanoic acid and subsequent degradation via the β-oxidation pathway. hibiscuspublisher.com This process is a vital part of the biogeochemical sulfur cycle and the biodegradation of natural and synthetic alkyl sulfates.

The high selectivity of enzymes makes them powerful tools in organic synthesis, often as part of a chemoenzymatic route that combines traditional chemical steps with biocatalytic transformations. nih.gov Alkylsulfatases, with their specific ability to hydrolyze sulfate esters, could conceptually be used for the regioselective deprotection of hydroxyl groups.

In a hypothetical synthetic pathway, a sulfate group could be used as a protecting group for a primary alcohol in a complex polyol molecule due to its stability under various reaction conditions. pnas.org In a late stage of the synthesis, an alkylsulfatase with high specificity for primary alkyl sulfates could be employed to remove the sulfate group under mild, aqueous conditions, leaving other sensitive functional groups or secondary sulfate esters intact. This enzymatic deprotection avoids the harsh acidic or basic conditions often required for chemical hydrolysis, which could damage the target molecule. This approach leverages the enzyme's specificity to achieve a clean and selective transformation that would be challenging to accomplish with conventional chemical reagents. researchgate.net

Microbial Transformation of Monononyl Sulfate

The transformation of monononyl sulfate in the environment is primarily mediated by microorganisms. Bacteria and fungi possess the enzymatic machinery, namely alkylsulfatases, to initiate the breakdown of this compound. The ability to degrade alkyl sulfates is widespread among microbes, particularly in environments exposed to surfactants from domestic and industrial wastewater. hibiscuspublisher.comekb.eg

Numerous bacterial strains have been identified that can degrade linear and branched alkyl sulfates, and it is highly probable that many of these can also transform monononyl sulfate. These microorganisms are typically isolated from soil and aquatic environments.

Pseudomonas species : This genus is well-known for its metabolic versatility and its ability to degrade a wide range of organic compounds, including surfactants. Pseudomonas aeruginosa, for example, expresses several distinct sulfatases, allowing it to utilize various sulfate esters as sources of carbon or sulfur. nih.govnih.gov The alkylsulfatase SdsA1 is specifically adapted to hydrolyze primary alkyl sulfates. nih.gov

Enterobacter species : Strains such as Enterobacter gergoviae and Enterobacter cloacae have been identified as effective degraders of sodium lauryl sulfate (SLS), a C12 primary alkyl sulfate. ekb.egresearchgate.net Their ability to degrade SLS strongly implies a capacity to transform the shorter-chain monononyl sulfate.

Bacillus species : Organisms like Bacillus alvei have also been shown to participate in the biodegradation of SLS, often as part of a bacterial consortium. ekb.egresearchgate.net

Often, a consortium of different microbial species is more effective at degrading a substrate than a single species in isolation. ekb.egresearchgate.net This is because different strains may carry out different steps of the degradation pathway, working synergistically to completely mineralize the compound.

Table 2: Examples of Microbial Genera with Known Alkyl Sulfate Transformation Capabilities

| Microbial Genus | Known Substrate | Key Enzyme/Feature | Reference |

|---|---|---|---|

| Pseudomonas | Primary Alkyl Sulfates (e.g., SDS) | Expresses multiple alkylsulfatases (e.g., SdsA1) | nih.govnih.gov |

| Enterobacter | Sodium Dodecyl Sulfate (SDS) | Effective in bacterial consortia for SLS degradation | ekb.egresearchgate.net |

| Bacillus | Sodium Dodecyl Sulfate (SDS) | Works synergistically in consortia | ekb.egresearchgate.net |

| Acinetobacter | Sodium Dodecyl Sulfate (SDS) | Found in co-culture degrading anionic surfactants | researchgate.net |

The biotransformation pathway for monononyl sulfate is initiated by the hydrolytic cleavage of the sulfate ester bond. This first step is the most critical and is catalyzed by an alkylsulfatase.

Hydrolysis : A specific alkylsulfatase attacks the monononyl sulfate molecule, breaking the O-S bond. This reaction yields two primary metabolites: nonan-1-ol (nonyl alcohol) and inorganic sulfate (SO₄²⁻). hibiscuspublisher.com

Monononyl Sulfate + H₂O → Nonan-1-ol + H₂SO₄

Assimilation/Further Degradation : The resulting metabolites enter different metabolic pathways.

The sulfate ion is transported into the cell and assimilated to synthesize essential biomolecules. nih.gov

The nonan-1-ol is typically utilized as a carbon source. It is first oxidized to its corresponding aldehyde (nonanal) and then to a carboxylic acid (nonanoic acid ) by alcohol and aldehyde dehydrogenases, respectively. hibiscuspublisher.com

Nonanoic acid then enters the central metabolic pathway of β-oxidation, where it is sequentially broken down into acetyl-CoA units, which can then enter the Krebs cycle for complete mineralization to CO₂ and H₂O.

This pathway ensures that both the sulfur and carbon components of the monononyl sulfate molecule are recycled by the microorganism for its growth and energy needs.

Optimization of Microbial Biotransformation Processes for Enhanced Yields

The biotransformation of nonylphenol polyethoxylates (NPEOs), which results in metabolites like monononyl sulfate, is a key area of environmental microbiology research. nih.gov Optimizing these microbial processes is crucial for enhancing the yield of specific metabolites or achieving complete degradation. Several strategies are employed to improve the efficiency of microbial biotransformation, focusing on strain selection, fermentation conditions, and advanced biological techniques. researchgate.netnih.gov

Key parameters for optimization include the selection of microbial strains with high degradation capabilities. Bacteria from genera such as Pseudomonas, Sphingomonas, and Cupriavidus have been identified as effective degraders of NPEOs. nih.gov The efficiency and pathway of degradation can vary significantly between different strains, leading to different intermediate products. nih.gov